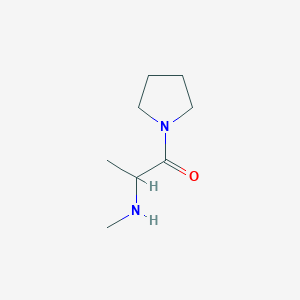

2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-(methylamino)-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(9-2)8(11)10-5-3-4-6-10/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOMLSXGBGDLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one, commonly referred to as a synthetic cathinone, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its interactions with neurotransmitter systems, pharmacological effects, and related case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₈H₁₈N₂O

- Molecular Weight : 158.25 g/mol

This structure features a pyrrolidine ring and a methylamino group, which are critical for its biological activity.

2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one primarily interacts with monoamine transporters, particularly those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Its mechanism of action involves:

- Inhibition of Reuptake : The compound inhibits the reuptake of dopamine and norepinephrine, leading to increased extracellular concentrations of these neurotransmitters. This action is similar to other known stimulants and has implications for its potential use in treating mood disorders.

- Modulation of Neurotransmitter Release : It may also enhance the release of these neurotransmitters in specific brain regions, contributing to its stimulant effects.

Biological Activity and Pharmacological Effects

Research indicates that 2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one exhibits a range of biological activities:

- Stimulant Effects : Similar to other synthetic cathinones, it can produce stimulant effects, including increased locomotor activity and elevated heart rate. Studies have shown that it can lead to significant increases in dopamine levels in the nucleus accumbens, a key area involved in reward processing.

- Potential Therapeutic Applications : Due to its interaction with neurotransmitter systems, there is ongoing research into its potential applications in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD).

- Toxicological Concerns : The compound has been associated with adverse effects similar to other stimulants, including anxiety, paranoia, and cardiovascular issues. Case studies have highlighted instances of severe intoxication leading to hospitalization.

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Dopamine Reuptake Inhibition | Increases extracellular dopamine levels; potential for abuse. |

| Norepinephrine Reuptake Inhibition | Enhances norepinephrine signaling; may improve focus and attention. |

| Stimulant Effects | Increases locomotor activity; elevated heart rate and blood pressure. |

| Potential Therapeutic Uses | Investigated for mood disorders and ADHD treatment. |

| Adverse Effects | Reports of anxiety, paranoia, seizures; significant health risks noted. |

Case Studies

Several case studies have documented the effects of 2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one:

- Case Study 1 : An individual presented with severe agitation, tachycardia, and hallucinations after consuming a product containing this compound. Emergency treatment included benzodiazepines for sedation and supportive care.

- Case Study 2 : A retrospective analysis of patients admitted for synthetic cathinone intoxication revealed that those who ingested 2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one experienced prolonged psychiatric symptoms compared to other substances.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Type: The pyrrolidin-1-yl group (as in 4-CL-PVP and MDPV) enhances lipophilicity and metabolic stability compared to methylamino or ethylamino groups . Aromatic substituents (e.g., 4-methylphenyl in mephedrone) increase serotoninergic activity, while pyrrolidinyl groups correlate with dopaminergic effects (e.g., MDPV) .

Chain Length :

Physicochemical Properties and Detection

- Detection Challenges : Positional isomers (e.g., 3-MMC vs. 2-MMC) require advanced techniques like chiral chromatography or quantitative NMR for differentiation .

Pharmacological and Toxicological Implications

- Dopaminergic vs. Serotoninergic Effects: Pyrrolidinyl-substituted compounds (e.g., MDPV) exhibit stronger dopamine reuptake inhibition, while methylamino-substituted analogs (e.g., mephedrone) show balanced serotonin-norepinephrine effects .

- Metabolism : Pyrrolidinyl groups undergo hydroxylation and ring-opening, producing metabolites detectable in urine .

Preparation Methods

General Synthesis Approach

Starting Materials : The synthesis often begins with readily available starting materials such as pyrrolidine and appropriate derivatives of propanone.

Reaction Conditions : The reaction conditions may involve the use of bases, solvents like dichloromethane (DCM), and temperatures ranging from room temperature to elevated temperatures depending on the specific step.

Intermediates : Key intermediates might include protected amines or other functionalized compounds that are later converted into the target molecule.

Specific Synthesis Route

A common approach involves the following steps:

Protection of Pyrrolidine : Pyrrolidine is often protected using di-tert-butyl dicarbonate (Boc2O) to form N-Boc-pyrrolidine.

Formation of the Propanone Derivative : A derivative of propanone, such as a protected amino-propanone, is prepared.

Coupling Reaction : The protected pyrrolidine and propanone derivatives are coupled under appropriate conditions, such as using a base like triethylamine (Et3N) in a solvent like DCM.

Deprotection : The protecting groups are removed to yield the final product.

Alternative Methods

Alternative methods might involve different protecting groups or the use of other coupling reagents. For instance, using a different base or solvent could alter the yield or selectivity of the reaction.

Data and Research Findings

Synthesis Yields and Conditions

| Synthesis Step | Conditions | Yield |

|---|---|---|

| Protection of Pyrrolidine | Boc2O, THF, 22°C | 95% |

| Formation of Propanone Derivative | Various conditions | Variable |

| Coupling Reaction | Et3N, DCM, RT | 80-90% |

| Deprotection | Acidic conditions (e.g., HCl) | 90% |

Spectroscopic Analysis

The purity and structure of 2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one can be confirmed using spectroscopic techniques such as NMR and MS.

Q & A

Q. What are the key synthetic pathways for 2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one, and how do reaction conditions influence yield and purity?

The synthesis of cathinone derivatives typically involves condensation reactions between precursor ketones and amines. For 2-(methylamino)-1-(pyrrolidin-1-yl)propan-1-one, a common route involves reacting 1-(pyrrolidin-1-yl)propan-1-one with methylamine under controlled acidic or basic conditions. Solvent choice (e.g., ethanol or dichloromethane) and temperature (25–60°C) critically impact reaction efficiency. Post-synthesis purification via fractional distillation or column chromatography is essential due to byproducts like unreacted amines or dimerization products .

Q. How can the physicochemical properties of this compound be characterized, and what challenges arise due to its liquid state at room temperature?

Key characterization methods include:

- NMR spectroscopy : To confirm the presence of the pyrrolidine ring (δ 1.8–2.2 ppm for CH₂ groups) and methylamino moiety (δ 2.4–2.6 ppm for N–CH₃).

- GC-MS : For purity assessment and detection of volatile impurities.

- FTIR : To identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups.

Challenges arise from its liquid state (e.g., handling during crystallization or salt formation). Stability studies under varying pH and temperature are recommended to assess degradation pathways .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 210–230 nm) is optimal due to the compound’s aromatic amine and ketone moieties. Mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improve peak resolution. For trace analysis, LC-MS/MS in positive ionization mode (m/z 143.19 [M+H]⁺) provides higher sensitivity .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate degradation via oxidation or hydrolysis. Storage in amber vials at –20°C under inert gas (N₂/Ar) minimizes decomposition. Accelerated stability testing (40°C/75% RH for 1–3 months) can predict shelf life. Hydrochloride salt forms (if synthesized) may offer improved stability compared to the free base .

Q. What are the safety precautions for handling this compound in laboratory settings?

Use fume hoods and PPE (gloves, lab coats) due to potential neurotoxic effects associated with cathinones. Waste disposal must follow hazardous chemical protocols. Spill containment requires inert absorbents (e.g., vermiculite) rather than water to avoid uncontrolled reactions .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine ring affect the compound’s pharmacological profile compared to other cathinones?

Replacing pyrrolidine with piperidine or morpholine rings alters lipophilicity and receptor binding. For example, piperidine derivatives show increased dopamine reuptake inhibition, while pyrrolidine analogs (like this compound) exhibit higher selectivity for norepinephrine transporters. Computational docking studies (e.g., AutoDock Vina) can model interactions with monoamine transporters to guide structural optimization .

Q. What in vitro models are suitable for studying this compound’s neuropharmacological effects?

- Cell-based assays : HEK-293 cells expressing human dopamine/norepinephrine transporters (DAT/NET) to measure uptake inhibition.

- Microdialysis : Rat brain slices to quantify neurotransmitter release (e.g., dopamine, serotonin).

- Calcium imaging : To assess receptor activation in neuronal cultures.

Dose-response curves (EC₅₀) and selectivity ratios (DAT vs. NET) should be compared to reference standards like 4-CMC or 2-MMC .

Q. How can chiral resolution be achieved for the (S)- and (R)-enantiomers of this compound?

Chiral HPLC using columns like Chiralpak IG-3 or AD-H with hexane/isopropanol (90:10) can separate enantiomers. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) in organic solvents may yield enantiopure fractions. Circular dichroism (CD) spectroscopy validates enantiomeric excess (>95%) .

Q. What metabolomic approaches are effective in identifying phase I/II metabolites of this compound?

- In vitro incubation : Liver microsomes (human/rat) with NADPH cofactor for phase I oxidation.

- High-resolution MS (HRMS) : Q-TOF instruments (e.g., SCIEX X500R) to detect hydroxylated, N-demethylated, or glucuronidated metabolites.

- Isotopic labeling : ¹³C or ²H isotopes to trace metabolic pathways.

Key metabolites (e.g., 1-(pyrrolidin-1-yl)propan-1-ol) should be synthesized as reference standards .

Q. What computational methods predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

- QSAR models : SwissADME or pkCSM to estimate logP (~1.5), bioavailability (~70%), and blood-brain barrier permeability.

- Molecular dynamics (MD) : GROMACS simulations to assess membrane permeability.

- Toxicity prediction : ProTox-II for hepatotoxicity and cardiotoxicity risk assessment.

Experimental validation via Caco-2 cell monolayers or zebrafish models is critical for translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.